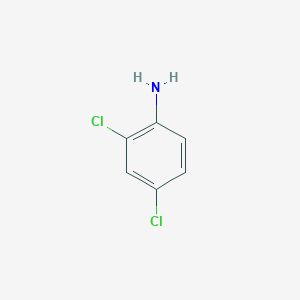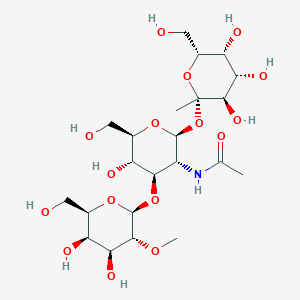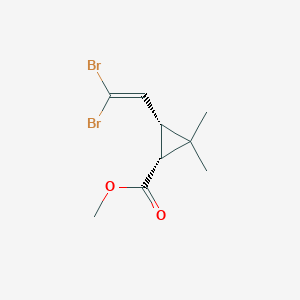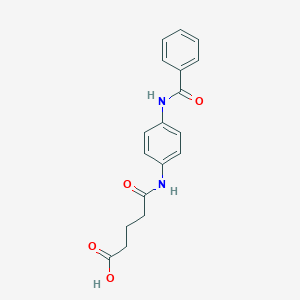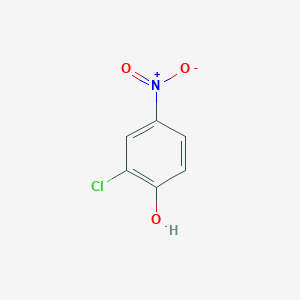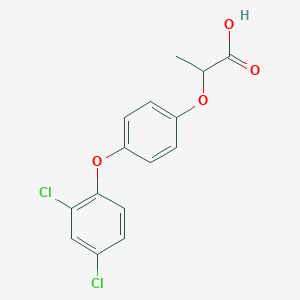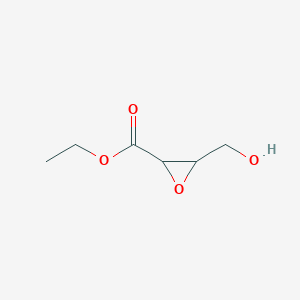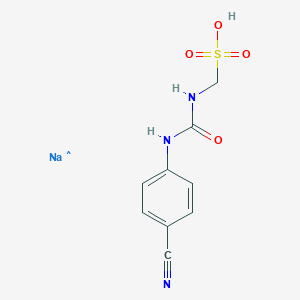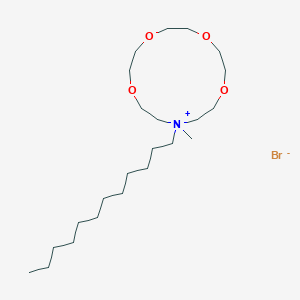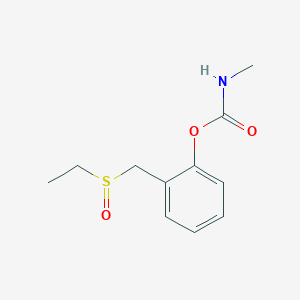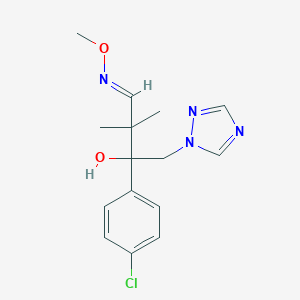
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol, also known as CDMB, is a chemical compound that belongs to the class of triazole fungicides. It was first synthesized in 1994 and has since been used in the agricultural industry to control fungal diseases in crops.
Mechanism Of Action
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. This leads to the accumulation of toxic sterols in the fungal cell membrane, causing membrane damage and ultimately cell death.
Biochemical And Physiological Effects
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol has been found to have low toxicity to humans and animals, with no adverse effects reported in acute toxicity studies. However, it may have some ecological impact as it can persist in soil and water systems.
Advantages And Limitations For Lab Experiments
One advantage of using (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol in lab experiments is its broad-spectrum activity against a wide range of fungal pathogens. However, its use may be limited by its persistence in the environment and potential ecological impact.
Future Directions
Future research on (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol could focus on its potential use in the treatment of fungal infections in humans and animals, as well as its ecological impact and potential alternatives to reduce its persistence in the environment. Additionally, further studies could investigate the mechanism of action of (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol and its potential use in combination with other antifungal agents to enhance its efficacy.
Synthesis Methods
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with methylamine, followed by the condensation of the resulting 4-chlorobenzylidene-methylamine with 3,3-dimethyl-1-butanol and 1,2,4-triazole. The final step involves the oxidation of the resulting compound to form (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol.
Scientific Research Applications
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal pathogens that cause diseases in crops such as wheat, barley, and rice. It works by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol has also been studied for its potential use in the treatment of fungal infections in humans and animals.
properties
CAS RN |
126040-72-0 |
|---|---|
Product Name |
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
Molecular Formula |
C15H19ClN4O2 |
Molecular Weight |
322.79 g/mol |
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C15H19ClN4O2/c1-14(2,8-19-22-3)15(21,9-20-11-17-10-18-20)12-4-6-13(16)7-5-12/h4-8,10-11,21H,9H2,1-3H3/b19-8+ |
InChI Key |
IULXCMVDEVQTBV-UFWORHAWSA-N |
Isomeric SMILES |
CC(C)(/C=N/OC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
SMILES |
CC(C)(C=NOC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CC(C)(C=NOC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
synonyms |
Bay R 3783 Bay R-3783 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



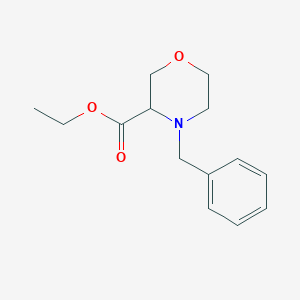
![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)
